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Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 3-methoxybenzophenone (CAS No. 6136-67-0). As a key intermediate in organic synthesis

and a potential scaffold in medicinal chemistry, a thorough understanding of its properties is

critical for its effective application. This document consolidates experimental data with

established analytical protocols, offering field-proven insights into the causality behind

experimental choices. It is designed to serve as an authoritative resource, detailing not only the

intrinsic properties of the molecule but also the self-validating systems for their precise

determination. All quantitative data are summarized for clarity, and key experimental workflows

are visualized to enhance comprehension.

Introduction and Chemical Identity
3-Methoxybenzophenone, also known as (3-methoxyphenyl)(phenyl)methanone, is an

aromatic ketone belonging to the benzophenone class of compounds. The presence of the

methoxy group at the meta position of one phenyl ring and the diaryl ketone functionality

imparts specific electronic and steric properties that are leveraged in various applications.

These include its use as a photoinitiator in polymerization processes and as a UV-absorbing

agent in cosmetics and plastics[1]. In drug development, the benzophenone scaffold is of
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significant interest, and understanding the impact of substituents like the methoxy group on

properties such as lipophilicity and solubility is paramount for designing molecules with desired

pharmacokinetic profiles.

This guide provides the foundational data and methodologies required for the confident use

and manipulation of this compound in a research and development setting.

Table 1: Chemical Identifiers and Core Properties of 3-Methoxybenzophenone

Identifier Value Source(s)

IUPAC Name
(3-methoxyphenyl)

(phenyl)methanone
[2]

Synonyms m-Methoxybenzophenone [2]

CAS Number 6136-67-0 [2]

Molecular Formula C₁₄H₁₂O₂ [2]

Molecular Weight 212.25 g/mol [3]

Chemical Structure N/A

Physical State
White to pale yellow crystalline

solid
[2]

InChI

InChI=1S/C14H12O2/c1-16-

13-9-5-8-12(10-13)14(15)11-6-

3-2-4-7-11/h2-10H,1H3

[2]

SMILES
C1=CC=C(C=C1)C(=O)C2=C

C(=CC=C2)OC
[2]

Core Physicochemical Properties
The utility of a chemical compound is fundamentally dictated by its physical properties. These

values influence everything from reaction kinetics and purification strategies to bioavailability

and material compatibility.

Table 2: Summary of Physicochemical Data for 3-Methoxybenzophenone
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Property Value Notes Source(s)

Melting Point 36 - 38 °C

A value of 54-56 °C

has also been

reported, which may

reflect a different

polymorphic form or

higher purity sample.

[4][5]

Boiling Point
348.25 °C (621.4 K) at

101.3 kPa

Determined from

experimental vapor

pressure

measurements.

[6][7]

Solubility

Limited in water;

Soluble in ethanol,

acetone.

Quantitative data is

not readily available.

Expected to be

soluble in common

organic solvents like

chloroform, ethyl

acetate, and THF

based on its structure.

[2]

LogP (n-

octanol/water)

No experimental data

available.

The partition

coefficient is a critical

parameter for

predicting a

molecule's behavior in

biological systems. Its

determination is highly

recommended (see

Protocol 4.2).

N/A

Significance of Properties in a Research Context
Melting Point: The melting point is a primary indicator of purity. A sharp melting range, as

cited, suggests a relatively pure substance. This property is critical for handling and storage,
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and for processes like melt crystallization or formulating amorphous solid dispersions. The

discrepancy in reported values highlights the importance of in-house verification.

Boiling Point: The high boiling point indicates low volatility under standard conditions, which

is advantageous for open-flask reactions and reduces handling hazards associated with

inhalation. This value is essential for designing high-temperature reactions or purification by

vacuum distillation.

Solubility: The compound's poor aqueous solubility and good organic solvent solubility are

characteristic of a lipophilic molecule. This dictates the choice of solvents for reactions,

chromatography, and formulation. In drug development, this property directly influences

dissolution rate and oral bioavailability.

LogP (Octanol-Water Partition Coefficient): LogP is a cornerstone of medicinal chemistry,

providing a quantitative measure of a compound's lipophilicity. It is a key predictor of

membrane permeability, protein binding, and overall ADME (Absorption, Distribution,

Metabolism, and Excretion) properties. While an experimental value is not published, its

determination via the Shake-Flask method (see Protocol 4.2) is a foundational step in any

drug discovery cascade.

Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. While

public spectral databases for 3-methoxybenzophenone are sparse, its structure allows for a

robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR):

Expected Chemical Shifts (in CDCl₃):

~3.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy (-

OCH₃) group. It appears as a singlet because there are no adjacent protons to cause
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splitting.

~6.9-7.8 ppm (multiplet, 9H): This complex region will contain the signals for all nine

aromatic protons on the two phenyl rings. The protons on the methoxy-substituted ring

are expected in the more upfield portion of this region (~6.9-7.4 ppm) due to the

electron-donating effect of the methoxy group. The five protons on the unsubstituted

phenyl ring will resonate in the more standard aromatic region (~7.4-7.8 ppm). The

meta-coupling patterns will result in a complex, overlapping multiplet.

¹³C NMR (Carbon-13 NMR):

Expected Chemical Shifts (in CDCl₃):

~196 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly

downfield.

~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH₃).

~115-140 ppm: A series of signals for the remaining 11 aromatic carbons.

~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For a solid sample, the KBr pellet method is standard (see

Protocol 4.3).

Expected Characteristic Absorption Bands:

~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl group in the methoxy

functionality.

~1660 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl)

stretching of a diaryl ketone. This is a key diagnostic peak.
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~1580-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether

linkage (Ar-O-CH₃).

Experimental Protocols for Physicochemical
Characterization
The following protocols are based on internationally recognized standards, such as the OECD

Guidelines for the Testing of Chemicals. They are designed to be self-validating and provide a

framework for generating reliable, reproducible data.

Protocol for Melting Point Determination (Capillary
Method)
This method is based on the principles outlined in OECD Test Guideline 102. It provides a

precise melting range, which is indicative of sample purity.

Methodology:

Sample Preparation: Ensure the 3-methoxybenzophenone sample is a fine, dry powder. If

necessary, gently crush any large crystals in a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount of sample (2-4 mm height) into the sealed end. Tap the tube gently on a hard surface

to ensure the sample is tightly packed.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point

apparatus.

Heating and Observation:

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to approach the expected

melting point (~37 °C).

Causality: A rapid initial heating rate saves time, but precision requires a slower rate near

the phase transition.
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Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2

°C/min.

Causality: A slow heating rate ensures thermal equilibrium between the sample,

thermometer, and heating block, preventing an overestimation of the melting point.

Data Recording:

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last solid particle melts.

The melting range is reported as T₁ - T₂.

System Validation: Periodically confirm the apparatus's calibration using certified reference

standards with known melting points (e.g., benzophenone, caffeine).

Protocol for LogP Determination (OECD 107 Shake-Flask
Method)
This protocol describes the gold-standard method for determining the n-octanol/water partition

coefficient, a critical parameter in drug development.

Methodology:

Phase Preparation (Pre-saturation):

Prepare a sufficient volume of n-octanol and reagent-grade water.

In a large separatory funnel, vigorously shake n-octanol with water for 24 hours at the

experimental temperature (e.g., 25 °C). Allow the phases to separate completely.

Causality: Pre-saturating each solvent with the other is the most critical step. It prevents

volume changes during the experiment that would alter the concentration of the analyte

and lead to inaccurate results.

Stock Solution Preparation: Prepare a stock solution of 3-methoxybenzophenone in pre-

saturated n-octanol. The final concentration in the octanol phase should not exceed 0.01
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mol/L.

Partitioning:

In several glass-stoppered centrifuge tubes, combine the stock solution with pre-saturated

water at different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

Shake the tubes gently for 5-10 minutes to allow for partitioning.

Causality: Gentle shaking prevents the formation of emulsions, which are difficult to break

and interfere with phase separation.

Phase Separation: Centrifuge the tubes at a moderate speed until the two phases are

completely clear and separated.

Concentration Analysis:

Carefully withdraw an aliquot from each phase (aqueous and octanol).

Determine the concentration of 3-methoxybenzophenone in each aliquot using a

validated analytical method (e.g., UV-Vis spectroscopy or HPLC). A calibration curve must

be prepared for each phase.

Calculation:

The partition coefficient (P_ow) is the ratio of the equilibrium concentrations: P_ow =

C_octanol / C_water.

The result is expressed as its base-10 logarithm: LogP = log₁₀(P_ow).

The final value should be the average of the determinations from the different volume

ratios.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1367068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase Preparation

Experiment

Analysis & Calculation

Mix n-octanol and water

Shake for 24h to pre-saturate

Allow phases to separate

Prepare stock solution in
pre-saturated n-octanol

Use pre-saturated
n-octanol

Combine with pre-saturated water
in centrifuge tubes

Use pre-saturated
water

Gently shake to partition

Centrifuge to separate phases

Analyze concentration in each phase
(UV-Vis or HPLC)

Sample both phases

Calculate Pow = [Octanol]/[Water]

Calculate LogP = log10(Pow)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1367068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Solid-State IR Spectrum Acquisition (KBr
Pellet Method)
This method is a classic and reliable way to obtain a high-quality infrared spectrum of a solid

compound, minimizing scattering effects.

Methodology:

Material Preparation:

Gently grind ~1 mg of 3-methoxybenzophenone into a fine powder using a clean, dry

agate mortar and pestle.

Add ~100-200 mg of spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is

hygroscopic; it must be kept desiccated prior to use.

Causality: The 1:100 ratio of sample to KBr ensures that the sample is finely dispersed in

the IR-transparent matrix, which prevents absorption saturation and reduces light

scattering[1].

Mixing: Gently but thoroughly mix the sample and KBr for 1-2 minutes until the mixture is

homogenous.

Pellet Pressing:

Transfer a small amount of the powder mixture into a pellet die.

Place the die under a hydraulic press and apply 7-10 tons of pressure for 2-3 minutes.

This will cause the KBr to fuse into a transparent or translucent disc.

Spectrum Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment first.
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Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The

instrument software will automatically ratio the sample spectrum against the background.

Quality Check: A high-quality pellet will be transparent and result in a flat baseline with sharp,

well-defined absorption peaks. A sloping baseline or broad peaks can indicate poor grinding

or moisture contamination.

Protocol for ¹H NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality sample of a solid

organic compound for solution-state NMR analysis[1].

Methodology:

Solvent Selection: Choose a deuterated solvent in which 3-methoxybenzophenone is

soluble. Deuterated chloroform (CDCl₃) is the most common starting point for non-polar to

moderately polar organic compounds[1]. Acetone-d₆ or DMSO-d₆ are suitable alternatives.

Sample Weighing: Weigh 5-10 mg of 3-methoxybenzophenone directly into a small, clean,

dry vial.

Dissolution:

Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to

the vial[5].

Gently swirl or vortex the vial to completely dissolve the solid.

Filtration and Transfer:

Place a small plug of glass wool into a Pasteur pipette.

Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

Causality: Filtration is mandatory to remove any dust or particulate matter. Suspended

solids drastically disrupt the magnetic field homogeneity, leading to broadened spectral

lines and poor resolution.
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Final Check: The final solution in the NMR tube should be clear and free of any solids or air

bubbles. The sample height should be approximately 4-5 cm[1]. Cap the tube securely

before analysis.

Weigh 5-10 mg of solid
into a clean vial

Add ~0.7 mL of
deuterated solvent (e.g., CDCl3)

Vortex to dissolve completely

Filter through glass wool plug
into NMR tube

Cap tube and submit
for analysis

Click to download full resolution via product page

Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and

ensuring laboratory safety.

Safety:
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Based on data for similar compounds, 3-methoxybenzophenone should be handled with

care. Assume it may cause skin and eye irritation.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Handling:

Avoid creating dust.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry place away from direct sunlight and

incompatible materials.

A safety data sheet (SDS) for 3-methoxybenzophenone indicates a melting point of 36-

38°C, suggesting it should be stored in a temperature-controlled environment to prevent

melting[4].

Conclusion
This guide has detailed the essential physicochemical properties of 3-
methoxybenzophenone, providing both established data and the authoritative protocols for

their experimental verification. The compound's melting and boiling points, solubility profile, and

predicted spectroscopic characteristics define its behavior in chemical and biological systems.

By adhering to the standardized, self-validating protocols outlined herein for properties such as

the n-octanol/water partition coefficient, researchers and drug development professionals can

generate the high-quality, reliable data necessary to advance their projects with confidence and

scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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